6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole
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Overview
Description
6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the 6-position and a prop-2-yn-1-ylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Substitution with Prop-2-yn-1-ylsulfanyl Group: The final step involves the substitution of the hydrogen atom at the 2-position with a prop-2-yn-1-ylsulfanyl group. This can be done using a nucleophilic substitution reaction with prop-2-yn-1-ylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.
6-Nitro-1,3-benzothiazole: Lacks the prop-2-yn-1-ylsulfanyl group, which may affect its reactivity and applications.
Uniqueness
6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of both the nitro and prop-2-yn-1-ylsulfanyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-nitro-2-prop-2-ynylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h1,3-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRQBQAOLJDLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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